molecular formula C11H8FN3 B8158799 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile

1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B8158799
M. Wt: 201.20 g/mol
InChI Key: FWXZHFXTGIRFKN-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties. Pyrazole derivatives are known for their diverse biological activities, including antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and anti-inflammatory activities .

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile can be achieved through various synthetic routes. One common method involves the aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde. This reaction affords 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile, which can then react with a series of 1,2- and 1,3-binucleophiles to yield new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives . Industrial production methods often involve multicomponent condensation reactions (MCRs) as an alternative approach .

Chemical Reactions Analysis

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to various receptors and enzymes, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3/c12-11-3-1-9(2-4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXZHFXTGIRFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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